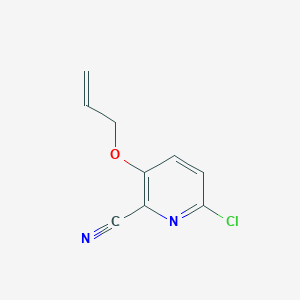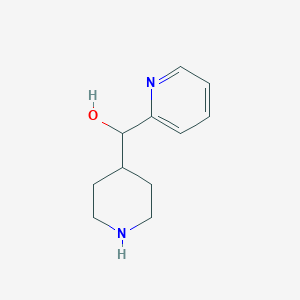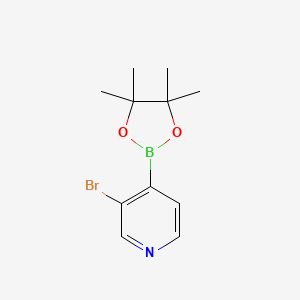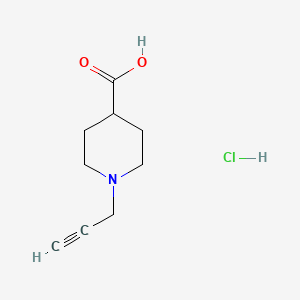
1-(Prop-2-yn-1-yl)piperidine-4-carboxylic acid hydrochloride
Descripción general
Descripción
1-(Prop-2-yn-1-yl)piperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H14ClNO2 and a molecular weight of 203.67 g/mol . This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1-(Prop-2-yn-1-yl)piperidine-4-carboxylic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with piperidine and propargyl bromide.
Reaction Conditions: The piperidine is reacted with propargyl bromide in the presence of a base such as potassium carbonate to form 1-(Prop-2-yn-1-yl)piperidine.
Carboxylation: The resulting compound is then carboxylated using carbon dioxide under high pressure and temperature to form 1-(Prop-2-yn-1-yl)piperidine-4-carboxylic acid.
Hydrochloride Formation: Finally, the carboxylic acid is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(Prop-2-yn-1-yl)piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogens or other nucleophiles replace hydrogen atoms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Aplicaciones Científicas De Investigación
1-(Prop-2-yn-1-yl)piperidine-4-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs for neurological disorders.
Mecanismo De Acción
The mechanism of action of 1-(Prop-2-yn-1-yl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparación Con Compuestos Similares
1-(Prop-2-yn-1-yl)piperidine-4-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
Piperidine-4-carboxylic acid: This compound lacks the prop-2-yn-1-yl group, making it less reactive in certain chemical reactions.
1-(Prop-2-yn-1-yl)piperidine-4-carboxamide: The amide derivative has different solubility and reactivity properties compared to the hydrochloride salt.
4-Piperidinebutyric acid hydrochloride: This compound has a different carbon chain length, affecting its chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and potential biological activities.
Propiedades
IUPAC Name |
1-prop-2-ynylpiperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-2-5-10-6-3-8(4-7-10)9(11)12;/h1,8H,3-7H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTRNRTYQNFZBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


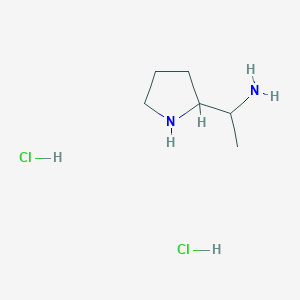
![1-[(Tert-butoxy)carbonyl]-4-(2,2,2-trifluoroethoxy)piperidine-4-carboxylic acid](/img/structure/B1522024.png)
![1-[2-(3-Methylphenyl)cyclopropyl]ethan-1-amine hydrochloride](/img/structure/B1522027.png)
![2-bromo-6-methoxy-4-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol hydrochloride](/img/structure/B1522029.png)
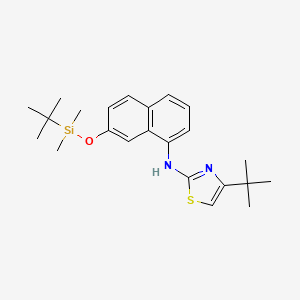
![[1-(4-Bromophenyl)pyrrolidin-3-yl]methanamine hydrochloride](/img/structure/B1522031.png)
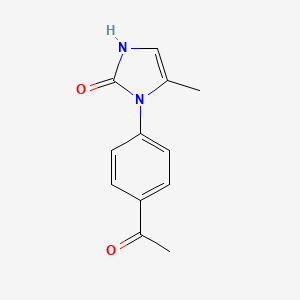
![1-[4-(Propan-2-yloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1522035.png)
![4-[(Cyclopropylamino)methyl]-2-methoxyphenol hydrochloride](/img/structure/B1522036.png)
